Propan-2-yl 2-(methylamino)acetate
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Overview
Description
Propan-2-yl 2-(methylamino)acetate is an organic compound derived from sarcosine, an amino acid derivative. It is a member of the ester family, characterized by the presence of an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-(methylamino)acetate can be synthesized through esterification, a reaction between sarcosine and isopropyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods
In industrial settings, the production of sarcosine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(methylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to produce corresponding oxidized derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Sarcosine and isopropyl alcohol.
Oxidation: Oxidized derivatives of sarcosine isopropyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(methylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of surfactants, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of sarcosine isopropyl ester involves its interaction with specific molecular targets and pathways. It is metabolized to sarcosine, which plays a role in various physiological processes, including the synthesis of glycine and other important biomolecules. The ester group facilitates its transport and absorption in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sarcosine ethyl ester
- Sarcosine methyl ester
- N-cyclopropylcarbonyl sarcosine propyl ester
Uniqueness
Propan-2-yl 2-(methylamino)acetate is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity compared to other sarcosine esters. Its isopropyl group enhances its solubility and stability, making it suitable for various applications in research and industry .
Biological Activity
Propan-2-yl 2-(methylamino)acetate, also known as isopropyl methylaminoacetate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an ester derived from the reaction of isopropanol and methylaminoacetic acid. Its molecular formula is C5H13N1O2, and it features a methylamino group that can influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Cytotoxicity and Antiproliferative Effects
- Recent studies have shown that certain derivatives of similar compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in melanoma cells by triggering G2/M phase cell cycle arrest and inhibiting migration through the PI3K/NF-κB signaling pathway .
- Neuroactivity
- Toxicological Profiles
Table 1: Summary of Biological Activities
Case Study: Fatal Intoxication Involving MPA
A notable case involved a 27-year-old male who suffered fatal intoxication linked to the use of a novel psychoactive substance (NPS) containing methylaminopropane (MPA), closely related to this compound. Postmortem analysis revealed significant levels of MPA in cardiac blood, highlighting the risks associated with similar compounds .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates due to disrupted cell cycle progression .
- Signaling Pathway Interference : The inhibition of pathways such as PI3K/NF-kB has been implicated in reducing metastasis and promoting apoptosis in cancer cells .
Properties
IUPAC Name |
propan-2-yl 2-(methylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJZXBJXYOBRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93378-87-1 |
Source
|
Record name | propan-2-yl 2-(methylamino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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